N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in its structure makes it a significant molecule in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . This could potentially influence its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that multiple pathways might be influenced.
Pharmacokinetics
The compound’s density is reported to be 1229g/cm3 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This suggests that the compound’s action and stability might be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide typically involves the reaction of 2-chlorobenzohydrazide with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring . The resulting intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-aryl-1,3,4-thiadiazoles and 2-benzamide-5-bromo-1,3,4-thiadiazoles share similar structural features and biological activities.
1,2,4-Thiadiazole Derivatives: These compounds also exhibit significant therapeutic potential and are used in various medicinal applications.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the 3,5-dimethylbenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-7-11(2)9-12(8-10)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCCKOTONQVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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